{5-Oxaspiro[2.4]heptan-6-yl}methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-oxaspiro[2.4]heptan-6-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-6-3-7(1-2-7)5-9-6/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXILTEWRWINVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(OC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 5 Oxaspiro 2.4 Heptan 6 Yl Methanol Derivatives
Ring-Opening Reactions of the Cyclic Ether Moiety
The tetrahydrofuran (B95107) ring in {5-Oxaspiro[2.4]heptan-6-yl}methanol derivatives is generally stable but can undergo ring-opening reactions under specific, typically acidic, conditions. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack at one of the adjacent carbons.
Key Research Findings:
Acid-Catalyzed Cleavage : Strong acids can promote the cleavage of the ether linkage. The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors. Attack at the less hindered carbon (C7) is generally favored.
Lewis Acid Promotion : Lewis acids can also facilitate ring-opening by coordinating to the ether oxygen, making the ring more susceptible to nucleophilic attack.
Nucleophiles : A variety of nucleophiles, including halides, water, and alcohols, can be employed to trap the resulting carbocation or participate in an SN2-type displacement.
| Reaction Type | Reagents & Conditions | Product Type | Notes |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 1-(1-hydroxy-2-iodoethyl)cyclopropane-1-methanol | Follows Markovnikov's rule for ether cleavage. |
| Lewis Acid-Mediated Opening | AlCl₃, Nu⁻ | Functionalized cyclopropanes | Regioselectivity depends on the nature of the Lewis acid and nucleophile. |
| Reductive Cleavage | LiAlH₄/AlCl₃ | Diol | Results in the reduction of the ether to an alcohol. |
Functional Group Transformations of the Primary Alcohol
The primary alcohol group is a versatile site for a wide array of functional group interconversions, providing a key access point for derivatization.
Detailed Research Findings:
Esterification : The alcohol readily reacts with carboxylic acids, acid chlorides, or anhydrides to form corresponding esters. This transformation is often used to install various functional groups or protecting groups.
Etherification : Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, can be used to form ethers.
Conversion to Halides : The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, or directly to a halide using reagents like SOCl₂ or PBr₃, setting the stage for nucleophilic substitution reactions.
| Transformation | Reagents | Resulting Functional Group |
|---|---|---|
| Esterification | Acetyl chloride, pyridine | Acetate Ester |
| Etherification (Williamson) | 1. NaH; 2. CH₃I | Methyl Ether |
| Tosylation | TsCl, pyridine | Tosylate |
| Halogenation | PBr₃ | Bromide |
Oxidation and Reduction Pathways of the Spirocyclic System
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid without affecting the spirocyclic core under controlled conditions.
Key Research Findings:
Oxidation to Aldehyde : Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for the conversion of the primary alcohol to 5-oxaspiro[2.4]heptane-6-carbaldehyde.
Oxidation to Carboxylic Acid : Stronger oxidizing agents, like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄), will oxidize the primary alcohol to 5-oxaspiro[2.4]heptane-6-carboxylic acid.
Reduction : While the parent compound contains an alcohol, derivatives such as the corresponding ketone ({5-Oxaspiro[2.4]heptan-6-one}) can be reduced back to the alcohol using reducing agents like sodium borohydride (NaBH₄). The synthesis of the ketone itself proceeds through different pathways, often involving cyclization of precursors like 1-hydroxymethylcyclopropyl acetonitrile (B52724) google.com.
Nucleophilic Substitution Reactions
Once the primary alcohol is converted into a suitable leaving group (e.g., tosylate, mesylate, or halide), it becomes susceptible to nucleophilic substitution. These SN2 reactions allow for the introduction of a wide range of functionalities.
Detailed Research Findings:
Common Nucleophiles : Azides, cyanides, thiols, and amines are commonly used nucleophiles that can displace the leaving group to form new carbon-nitrogen, carbon-carbon, or carbon-sulfur bonds.
Reaction Conditions : These reactions are typically carried out in polar aprotic solvents like DMF or DMSO to facilitate the SN2 pathway.
| Substrate (Leaving Group) | Nucleophile | Reagent | Product |
|---|---|---|---|
| Tosylate | Azide | NaN₃ | 6-(Azidomethyl)-5-oxaspiro[2.4]heptane |
| Bromide | Cyanide | KCN | {5-Oxaspiro[2.4]heptan-6-yl}acetonitrile |
| Mesylate | Thiolate | NaSPh | 6-((Phenylthio)methyl)-5-oxaspiro[2.4]heptane |
Reactivity Profile of the Spiro[2.4]heptane Core (e.g., Cyclopropane (B1198618) Ring Strain Effects)
The spiro[2.4]heptane core is defined by the presence of a cyclopropane ring, which imparts significant ring strain to the molecule. This inherent strain is a key driver of its reactivity.
Key Research Findings:
Strain Energy : The strain energy of a cyclopropane ring is approximately 27.5 kcal/mol uu.nl. In spirocyclic systems like spiropentane (B86408), the strain energy can be even greater than the sum of the individual rings due to the shared spiro-carbon thieme-connect.de. This high strain energy makes the cyclopropane C-C bonds susceptible to cleavage under certain conditions.
Ring-Opening Reactions : The cyclopropane ring can undergo ring-opening reactions initiated by electrophiles, radical species, or transition metals. For instance, acid-catalyzed cleavage of cyclopropanes with adjacent electron-donating groups can occur via rate-determining protonation of the ring marquette.edu.
Cycloadditions : The strained C-C bonds of the cyclopropane ring have increased p-character, allowing them to participate in cycloaddition reactions, acting as a three-carbon component in (3+2) cycloadditions with electron-deficient species marquette.edu.
Influence on Adjacent Groups : The electronic properties of the cyclopropane ring can influence the reactivity of adjacent functional groups. It can stabilize adjacent positive charges through its ability to donate electron density.
Derivatization for Scaffold Elaboration
The diverse reactivity of this compound makes it an excellent starting material for scaffold elaboration in medicinal chemistry and materials science. The spiro[2.4]heptane motif is of particular interest as a conformationally restricted bioisostere for more common cyclic structures. researchgate.netmdpi.com
Detailed Research Findings:
Building Block for Drug Discovery : The spirocyclic core provides a rigid, three-dimensional structure that can be used to orient functional groups in specific spatial arrangements for interaction with biological targets. Derivatives have been incorporated into compounds targeting various receptors. epo.org
Multi-step Syntheses : The functional handles on the molecule can be manipulated sequentially to build complex structures. For example, the alcohol can be oxidized to an acid, which can then be coupled with an amine to form an amide, while the spirocyclic core remains intact.
Access to Novel Structures : The unique combination of a strained three-membered ring and a five-membered oxygen heterocycle allows for transformations that lead to novel and diverse molecular frameworks, such as the synthesis of 6-methylene-5-oxaspiro[2.4]heptanones from related precursors nih.govrsc.org.
Stereochemical Investigations and Control in Spiro 2.4 Heptane Systems
Analysis of Diastereoisomeric Forms (cis/trans configurations)
The substituted tetrahydrofuran (B95107) ring in {5-Oxaspiro[2.4]heptan-6-yl}methanol can give rise to diastereoisomers. The relative orientation of the substituents on the five-membered ring, specifically the hydroxymethyl group at C6 and the cyclopropane (B1198618) ring at the spiro center (C4), can result in cis and trans configurations.
In the cis isomer, the hydroxymethyl group and the cyclopropane ring are on the same face of the tetrahydrofuran ring, while in the trans isomer, they are on opposite faces. The differentiation and characterization of these diastereomers are typically achieved through a combination of spectroscopic and chromatographic techniques.
Key Research Findings:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between cis and trans isomers. The coupling constants (J-values) between adjacent protons and the chemical shifts of protons and carbons can vary significantly depending on their spatial arrangement. Nuclear Overhauser Effect (NOE) experiments are particularly useful for determining the relative stereochemistry by identifying protons that are close in space.
Chromatographic Separation: Diastereomers have different physical properties, which allows for their separation using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The choice of the stationary and mobile phases is crucial for achieving good resolution.
Computational Modeling: Theoretical calculations can be employed to predict the more stable diastereomer and to correlate calculated NMR parameters with experimental data, aiding in the assignment of the correct configuration.
While specific studies on the diastereoisomers of this compound are not extensively documented in publicly available literature, research on analogous substituted spiro[2.4]heptane systems demonstrates the feasibility of separating and characterizing such isomers.
Table 1: Analytical Techniques for Diastereoisomer Analysis
| Technique | Application | Expected Outcome for this compound |
|---|---|---|
| 1H NMR Spectroscopy | Determination of relative stereochemistry | Different coupling constants and chemical shifts for protons on the tetrahydrofuran ring in cis and trans isomers. |
| NOE Spectroscopy | Confirmation of spatial proximity of protons | Correlation between protons on the hydroxymethyl group and protons on the cyclopropane ring in the cis isomer. |
| Gas Chromatography (GC) | Separation of diastereomers | Different retention times for the cis and trans isomers. |
| HPLC | Separation of diastereomers | Different retention times for the cis and trans isomers, often with better resolution than GC for polar compounds. |
Assignment of Absolute and Relative Stereochemistry
The assignment of the absolute and relative stereochemistry of chiral centers in molecules like this compound is fundamental for understanding their chemical behavior. The spiro atom (C4) and the carbon atom bearing the hydroxymethyl group (C6) are potential stereocenters.
Methods for Stereochemical Assignment:
X-ray Crystallography: This is the most definitive method for determining both the relative and absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be constructed.
NMR Spectroscopy: As mentioned previously, advanced NMR techniques, such as NOE and ROE (Rotating-frame Overhauser Effect) spectroscopy, are invaluable for establishing the relative stereochemistry of substituents on the spirocyclic framework.
Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption or rotation of polarized light by chiral molecules. The resulting spectra can often be correlated with the absolute configuration through empirical rules or by comparison with computationally predicted spectra.
Chemical Correlation: The stereochemistry of an unknown compound can be determined by chemically converting it to a compound of known stereochemistry, or by synthesizing it from a starting material of known absolute configuration through a series of stereochemically defined reactions.
In the context of spiro[2.4]heptane systems, a combination of these methods is often employed to unambiguously assign the stereochemistry.
Diastereoselectivity and Enantioselectivity in Spirocycle Formation
The stereocontrolled synthesis of spirocycles is a significant area of research in organic chemistry. Achieving high levels of diastereoselectivity and enantioselectivity is crucial for accessing stereochemically pure compounds for various applications.
Strategies for Stereoselective Synthesis:
Substrate Control: The inherent stereochemistry of the starting materials can direct the formation of a specific diastereomer. For instance, the cyclopropanation of a chiral cyclopentene (B43876) derivative can proceed with high diastereoselectivity.
Auxiliary Control: A chiral auxiliary attached to the substrate can influence the stereochemical outcome of a reaction and can be subsequently removed.
Reagent Control: The use of chiral reagents can induce asymmetry in the product. For example, asymmetric epoxidation or dihydroxylation reactions can be employed to introduce stereocenters that guide the subsequent spirocyclization.
Catalyst Control: Chiral catalysts, including metal complexes with chiral ligands and organocatalysts, are widely used to achieve high enantioselectivity in the formation of spirocycles. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.
Research on the synthesis of related 5-oxaspiro[2.4]heptanones has demonstrated that regio- and stereoselective cyclization can be achieved. rsc.orgresearchgate.net Furthermore, enantioselective approaches have been successfully applied to the synthesis of 5-azaspiro[2.4]heptane derivatives, highlighting the potential for stereocontrolled synthesis of the analogous oxaspirocycle.
Table 2: Examples of Stereoselective Reactions in Spirocycle Synthesis
| Reaction Type | Stereochemical Control | Relevance to this compound |
|---|---|---|
| Asymmetric Cyclopropanation | Enantioselective formation of the cyclopropane ring | Can establish the stereochemistry of the spirocyclic core early in the synthesis. |
| Diastereoselective Epoxidation | Control of relative stereochemistry | Can be used to set the stereocenters on the five-membered ring prior to cyclization. |
| Enantioselective Aldol Reaction | Formation of a chiral β-hydroxy ketone | A potential strategy to introduce the hydroxymethyl group with stereocontrol. |
| Organocatalyzed Michael Addition | Enantioselective formation of a C-C bond | Can be employed in the construction of the spirocyclic framework with high enantiopurity. |
Chiral Resolution Techniques for Spirocyclic Compounds
When a stereoselective synthesis is not feasible or provides a mixture of enantiomers, chiral resolution techniques can be employed to separate the racemic mixture into its constituent enantiomers.
Common Resolution Methods:
Diastereomeric Crystallization: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomeric salts or derivatives. These diastereomers have different solubilities, allowing for their separation by fractional crystallization. For an alcohol like this compound, chiral acids can be used as resolving agents.
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to selectively react with one enantiomer in a racemic mixture. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemate, leading to different retention times and enabling their separation. Both HPLC and GC can be performed with chiral columns. This method is widely used for both analytical and preparative-scale separations of enantiomers.
The resolution of racemic spiro[3.3]heptane derivatives has been successfully achieved through enantioselective enzyme-catalyzed hydrolysis, indicating the applicability of enzymatic methods to related spirocyclic systems.
Advanced Spectroscopic and Structural Characterization of Oxaspiro 2.4 Heptane Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy of {5-Oxaspiro[2.4]heptan-6-yl}methanol would reveal the number of distinct proton environments, their chemical shifts, and their scalar couplings, which helps in deducing the connectivity of the molecule. The cyclopropane (B1198618) ring protons are expected to show complex splitting patterns due to geminal and vicinal couplings and would likely appear in the upfield region of the spectrum. The protons on the tetrahydrofuran (B95107) ring, being adjacent to an oxygen atom, would be deshielded and thus resonate at a lower field. The diastereotopic protons of the methylene (B1212753) group in the hydroxymethyl substituent would likely appear as distinct signals, coupling with each other and with the adjacent proton. The hydroxyl proton's chemical shift would be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Cyclopropane CH₂ | 0.5 - 1.0 | m |
| Methine CH | 3.8 - 4.2 | m |
| Tetrahydrofuran CH₂ | 3.5 - 4.0 | m |
| CH₂OH | 3.4 - 3.7 | m |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spiro carbon, being a quaternary carbon, is expected to have a low intensity signal. The carbons of the cyclopropane ring will appear at a relatively high field. The carbons bonded to the oxygen atom (in the ring and the hydroxymethyl group) will be deshielded and appear at a lower field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Spiro C | 90 - 100 |
| Cyclopropane CH₂ | 10 - 20 |
| Methine CH | 75 - 85 |
| Tetrahydrofuran CH₂ | 65 - 75 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
While not directly applicable to this compound itself, heteronuclear NMR techniques like ³¹P-NMR are vital for characterizing derivatives. For instance, if the hydroxyl group of the title compound were to be incorporated as a ligand in a cyclotriphosphazene (B1200923) core, ³¹P-NMR would be essential for confirming the substitution and determining the environment of the phosphorus atoms. The chemical shift of the phosphorus nucleus is highly sensitive to the nature of the substituents attached to it. A singlet peak in the ³¹P NMR spectrum would indicate that all phosphorus atoms are in the same chemical environment, confirming complete and symmetrical substitution. ijcce.ac.ir For example, the reaction of hexachlorocyclotriphosphazene with oxygen-containing ligands results in a new product with a characteristic ³¹P NMR signal. ijcce.ac.ir
Table 3: Representative ³¹P NMR Chemical Shifts for Substituted Cyclotriphosphazenes
| Compound Type | ³¹P Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Hexachlorocyclotriphosphazene | ~20.3 | ijcce.ac.ir |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The functional groups present in this compound have characteristic absorption frequencies. A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the sp³ hybridized carbons would appear around 2850-3000 cm⁻¹. The C-O stretching vibrations for the ether and alcohol functionalities are expected in the 1000-1300 cm⁻¹ region. The presence of the cyclopropane ring may also give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200 - 3600 (broad) |
| C-H (sp³) | Stretching | 2850 - 3000 |
| C-H (cyclopropane) | Stretching | ~3050 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₇H₁₂O₂), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (128.17 g/mol ). Common fragmentation pathways would likely involve the loss of a water molecule (M-18), the loss of the hydroxymethyl group (M-31), or cleavage of the spirocyclic ring system.
Table 5: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | m/z Value |
|---|---|
| [M]⁺ | 128 |
| [M - H₂O]⁺ | 110 |
X-ray Crystallography for Solid-State Structural Determination
Table 6: Typical Information Obtained from X-ray Crystallography
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Space Group | Symmetry of the crystal lattice |
| Bond Lengths | Internuclear distances between bonded atoms |
| Bond Angles | Angles between three connected atoms |
| Torsion Angles | Dihedral angles defining conformation |
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
A comprehensive search of scientific literature and chemical databases did not yield specific Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound this compound. While UV-Vis spectroscopy is a common technique for characterizing organic molecules, particularly those with chromophores, it appears that the UV-Vis absorption properties of this specific oxaspiroheptane derivative have not been reported in the available literature.
UV-Vis spectroscopy is primarily used to study compounds containing conjugated π-electron systems or chromophoric functional groups that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 200-800 nm). utoronto.cayoutube.com The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals to higher energy ones, with the wavelength of maximum absorption (λmax) being characteristic of the electronic structure of the molecule. utoronto.ca
For a saturated aliphatic ether and alcohol like this compound, significant absorption in the standard UV-Vis range (above 200 nm) is not expected. The chromophores present, the ether oxygen and the hydroxyl group, contain non-bonding electrons (n electrons). The likely electronic transitions for such a molecule would be n → σ* transitions, which typically require higher energy (shorter wavelengths) and occur in the far-UV region (below 200 nm), outside the range of conventional UV-Vis spectrophotometers.
In contrast, related spiro compounds containing extensive conjugation or specific chromophores, such as spiropyrans or spirobifluorene derivatives like spiro-OMeTAD, exhibit distinct and well-studied UV-Vis absorption spectra. researchgate.netresearchgate.net For instance, spiropyran-based ethers show characteristic absorption changes in their UV-Vis spectra in response to stimuli. researchgate.net Similarly, unsaturated derivatives like 6-methylene-5-oxaspiro[2.4]heptanones, which possess a conjugated enone system, would be expected to show significant UV-Vis absorption. rsc.orgresearchgate.net However, the target molecule, this compound, lacks such extended chromophoric systems.
Due to the absence of published experimental data, no data tables or detailed research findings on the UV-Vis spectroscopic characterization of this compound can be presented. Further experimental investigation would be required to determine its absorption properties.
Computational and Theoretical Studies of Spiro 2.4 Heptane Systems
Quantum Chemical Calculations (e.g., B3LYP, Ab Initio) for Electronic Structure and Reaction Energetics
Quantum chemical calculations are fundamental to understanding the electronic behavior and energy of molecules. Methods like ab initio Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), along with the widely used hybrid functional B3LYP, have been applied to various spiro compounds to determine their structures and energies. acs.orgresearchgate.net
Ab initio calculations provide a foundational understanding of the electronic structure of spiro compounds. For instance, studies on molecules like spiropentane (B86408) and spiro[2.4]hepta-4,6-diene have successfully predicted their geometries and strain energies. acs.org These methods are crucial for calculating thermodynamic properties such as enthalpies of formation and combustion, which are key indicators of molecular stability and energy content. researchgate.netnih.gov
The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a hybrid density functional theory (DFT) method renowned for its balance of accuracy and computational cost. worktribe.comresearchgate.netmdpi.com It is frequently used to calculate the energetics of chemical reactions, including activation barriers and reaction enthalpies. For spiro systems, B3LYP calculations can predict the energy changes associated with conformational isomerism or the formation of reaction intermediates. researchgate.net For example, in a study on substituted phenols, B3LYP was effective in calculating O-H bond dissociation enthalpies (BDEs), a critical parameter in reaction energetics. researchgate.net
Table 1: Representative Reaction Energetics Data from Computational Studies on Spiro Compounds Note: Data below is for illustrative purposes based on studies of related spiro systems, not {5-Oxaspiro[2.4]heptan-6-yl}methanol specifically.
| Compound System | Property | Computational Method | Calculated Value (kJ/mol) |
| Azaborospiropentanes | Specific Enthalpy of Combustion | Ab initio | ~ -52 |
| Borospiropentane | Specific Enthalpy of Combustion | MP2 / B3LYP | ~ -64 |
This table is interactive. You can sort and filter the data.
Density Functional Theory (DFT) for Molecular Structure, Vibrational Spectra, and Electronic Transitions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing reliable predictions for a wide range of molecular properties. biointerfaceresearch.comnih.gov It is particularly effective for determining optimized geometries, vibrational frequencies (IR and Raman spectra), and the energies of electronic transitions (UV-Vis spectra). mdpi.comresearchgate.net
For spirocyclic systems, DFT calculations at levels like B3LYP/6-311++G(d,p) can yield highly accurate molecular structures. biointerfaceresearch.com The calculated vibrational frequencies, when compared with experimental FT-IR and FT-Raman spectra, allow for a detailed assignment of vibrational modes, confirming the computed structure. nih.govresearchgate.net The agreement between theoretical and experimental spectra provides confidence in the accuracy of the computational model. biointerfaceresearch.com
Furthermore, Time-Dependent DFT (TD-DFT) is employed to study electronic absorption spectra. ekb.eg This method calculates the energies of excited states, corresponding to the absorption of light, and can predict the wavelengths of maximum absorption (λmax). For derivatives of spiro systems, TD-DFT helps in understanding how different functional groups influence the electronic transitions within the molecule. ekb.eg
Molecular Orbital Analysis and Electronic Properties
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. mdpi.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity. youtube.comyoutube.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of the molecule. science.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. nih.gov
Computational methods like DFT are used to calculate the energies and visualize the spatial distribution of these frontier orbitals. researchgate.netnih.gov For a molecule like this compound, the HOMO would likely be localized on the oxygen atoms (ether and hydroxyl), while the LUMO would be distributed over the σ* anti-bonding orbitals of the framework. This analysis is key to predicting how the molecule will interact with other reagents. science.govnih.gov
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of flexible molecules is not static. Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. A potential energy surface (PES) is a multi-dimensional surface that maps the energy of a molecule as a function of its geometry. researchgate.net
For spiro[2.4]heptane systems, which contain both a three-membered and a five-membered ring fused at a single carbon, conformational flexibility is a key feature. Theoretical methods such as ab initio (HF, MP2) and DFT (B3LYP) are used to explore the PES and locate stable conformers (energy minima) and transition states (saddle points) that connect them. researchgate.net A study on a related spiro[cyclohexane-1,2′-(1′,3′-dioxep-5′-ene)] identified eight energy-minima conformers, demonstrating the complexity of the conformational landscape in spirocyclic systems. researchgate.net Such analyses are crucial for understanding the dynamic behavior of these molecules in solution.
Prediction of Geometrical Parameters (e.g., Bond Lengths, Bond Angles)
One of the most powerful applications of quantum chemical calculations is the accurate prediction of molecular geometries. libretexts.org Methods like DFT with appropriate basis sets (e.g., B3LYP/6-311G(d,p)) can calculate geometrical parameters like bond lengths and bond angles with an accuracy that often rivals experimental techniques like X-ray crystallography. researchgate.netresearchgate.net
For the spiro[2.4]heptane framework, calculations would predict the characteristic bond lengths of the cyclopropane (B1198618) and cyclopentane (B165970) rings. The C-C bonds in the three-membered ring are expected to be shorter than those in the five-membered ring. The spiro-junction introduces significant strain, which affects the bond angles, causing them to deviate from ideal tetrahedral (109.5°) or trigonal planar (120°) values. youtube.com Discrepancies between calculated (gas-phase) and experimental (solid-state) values can often be attributed to intermolecular interactions in the crystal lattice. researchgate.net
Table 2: Illustrative Predicted Geometrical Parameters for a Spiroalkane Ring System Note: This data is representative of calculations on spiroalkane systems and serves as an example.
| Parameter | Bond | Predicted Value (B3LYP) |
| Bond Length | C-C (Cyclopropane ring) | ~1.51 Å |
| Bond Length | C-C (Cyclopentane ring) | ~1.54 Å |
| Bond Length | C-H | ~1.09 Å |
| Bond Angle | C-C-C (Cyclopropane ring) | ~60° |
| Bond Angle | H-C-H | ~115° |
This table is interactive. You can sort and filter the data.
Theoretical Insights into Reaction Mechanisms and Pathways
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways. researchgate.net
For oxaspiroheptane systems, theoretical studies can provide critical insights. For example, in the base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones, a system structurally related to the title compound, theoretical assessments were used to understand the origin of the reaction's selectivity. rsc.org Such studies involve locating transition state structures and calculating activation energies to determine the kinetic favorability of different pathways. This information helps rationalize experimental observations, such as why certain products are formed preferentially, and can guide the design of new synthetic routes.
Applications of Spiro 2.4 Heptane and Oxaspiro 2.4 Heptane Frameworks in Organic Synthesis
Role as Versatile Building Blocks for Scaffold Assembly
Spiro[2.4]heptane and oxaspiro[2.4]heptane derivatives serve as versatile building blocks in the construction of more complex molecular architectures. Their utility stems from their conformational rigidity and the spatial arrangement of their functional groups. Synthetic chemists utilize these frameworks to create diverse libraries of compounds for screening in drug discovery programs. researchgate.netnih.gov For instance, azaspiro[3.3]heptanes, which are structurally related to the spiro[2.4]heptane framework, are considered valuable building blocks in medicinal chemistry. researchgate.net The development of synthetic routes to produce these building blocks on a multigram scale is crucial for their practical application. digitellinc.comnuph.edu.ua
The synthesis of functionalized spirocyclic compounds, such as those derived from the oxaspiro[2.4]heptane skeleton, allows for the introduction of various chemical functionalities in a well-defined three-dimensional orientation. This is particularly important for designing molecules that can interact with the complex binding sites of biological targets like proteins. The table below illustrates some spirocyclic building blocks and their applications.
| Spirocyclic Framework | Application in Synthesis | Reference |
| Spiro[2.4]hepta-4,6-dienes | Precursors for more complex spiro compounds | researchgate.netresearchgate.net |
| Azaspiro[3.3]heptanes | Building blocks for drug discovery | researchgate.netnih.gov |
| 6-Methylene-5-oxaspiro[2.4]heptanones | Intermediates for diverse spirocyclopropanes | rsc.org |
| 4-Oxaspiro[2.4]heptanes | Accessible via palladium-catalyzed cyclization | nih.gov |
Intermediates for the Construction of Complex Synthetic Targets
The unique reactivity of the strained cyclopropane (B1198618) ring within the spiro[2.4]heptane system makes these compounds valuable intermediates for constructing more intricate molecules. researchgate.net Ring-opening reactions of the cyclopropane moiety can lead to a variety of linear and cyclic products, providing a pathway to complex molecular skeletons that would be difficult to access otherwise. For example, the synthesis of prostaglandins, a class of biologically active lipids, has utilized spiro[2.4]heptane analogs as key intermediates. documentsdelivered.com
In the context of total synthesis, asymmetric catalysis can be employed to create stereochemically complex products from simpler spirocyclic precursors. nih.gov This approach allows for precise control over the three-dimensional arrangement of atoms in the final target molecule. The oxaspiro[2.4]heptane framework, as seen in 5-oxaspiro[2.4]heptan-6-one, is a key intermediate in the synthesis of Montelukast, a medication used to treat asthma. google.com This highlights the direct applicability of these spirocyclic intermediates in the pharmaceutical industry.
Strategies for Exploring Three-Dimensional Chemical Space
A significant challenge in modern drug discovery is the exploration of three-dimensional chemical space. nih.gov For a long time, synthetic efforts were focused on creating large libraries of relatively flat, two-dimensional molecules. However, it is now widely recognized that molecules with greater three-dimensional character are more likely to exhibit novel biological activities and have improved physicochemical properties. researchgate.net
Spirocyclic frameworks, including spiro[2.4]heptanes and oxaspiro[2.4]heptanes, are ideal scaffolds for exploring this three-dimensional chemical space. digitellinc.comresearchgate.net Their rigid structures and the ability to introduce substituents in precise spatial orientations allow for the systematic exploration of how molecular shape influences biological activity. The incorporation of spirocyclic motifs into fragment libraries for fragment-based drug design is an active area of research. researchgate.net This strategy aims to identify small, three-dimensional molecular fragments that can bind to a biological target, which can then be elaborated into more potent drug candidates.
Inspiration for Novel Synthetic Methodologies
The pursuit of efficient methods for constructing spirocyclic systems has spurred the development of new synthetic methodologies. nih.gov The challenges associated with creating the spirocyclic core have led chemists to devise innovative strategies, including transition metal-catalyzed reactions, cycloadditions, and rearrangement reactions. For example, palladium-catalyzed reactions have been developed for the synthesis of 4-oxaspiro[2.4]heptanes. nih.gov Similarly, base-catalyzed dimerization of alkynyl cyclopropyl (B3062369) ketones provides a regio- and stereoselective route to 6-methylene-5-oxaspiro[2.4]heptanones. rsc.org
These novel synthetic methods not only provide access to new spirocyclic compounds but also contribute to the broader field of organic synthesis by expanding the toolbox of reactions available to chemists. The development of solvent-free reaction conditions for organic synthesis is another area where the synthesis of complex molecules, including spirocycles, is driving innovation. mdpi.com
Q & A
Q. What are the common synthetic routes for {5-Oxaspiro[2.4]heptan-6-yl}methanol, and how is its spirocyclic core constructed?
Answer: The synthesis typically involves cyclization reactions to form the spiro[2.4]heptane scaffold. A standard method includes reacting diol precursors with carbonyl derivatives under acidic conditions to induce ring closure. For example, 5-Oxaspiro[2.4]heptane-1-carboxylic acid analogs are synthesized via cyclization of a diol with a carboxylic acid derivative, using catalysts like p-toluenesulfonic acid (PTSA) and controlled temperatures (60–80°C) to minimize side reactions . Key intermediates, such as iodomethyl or aminomethyl derivatives (e.g., 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one), may serve as precursors for functional group modifications .
Q. How is the spirocyclic structure of this compound characterized experimentally?
Answer: Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to identify proton environments and carbon connectivity, particularly the sp³-hybridized carbons in the fused rings. X-ray crystallography is critical for resolving stereochemistry and verifying the spiro junction. For example, related compounds like 5-Oxaspiro[2.4]heptane-1-carboxylic acid have been validated via X-ray diffraction, revealing bond angles of ~109.5° at the spiro carbon .
Q. What are the typical chemical reactions and functional group transformations for this compound?
Answer: The hydroxymethyl group (-CH₂OH) undergoes oxidation to carboxylic acids (e.g., using KMnO₄) or esterification (e.g., with acetic anhydride). The spirocyclic ether ring can participate in nucleophilic substitutions, such as iodide displacement in 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one to introduce amines or thiols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during scale-up synthesis?
Answer: Critical parameters include:
- Temperature control : Maintaining 60–80°C during cyclization prevents ring-opening side reactions.
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance reaction rates for spiro ring formation .
- Purification : Continuous flow reactors and crystallization (e.g., using ethanol/water mixtures) improve purity in industrial settings .
Q. How can computational modeling (e.g., DFT, MD simulations) predict the compound’s reactivity and bioactivity?
Answer:
- Density Functional Theory (DFT) calculates electron density distributions to predict nucleophilic/electrophilic sites. For example, the hydroxymethyl group’s oxygen exhibits high electron density, making it prone to oxidation .
- Molecular Dynamics (MD) simulations model interactions with biological targets (e.g., enzymes). The spirocyclic structure’s rigidity may enhance binding specificity to hydrophobic pockets in proteins .
Q. How should researchers resolve contradictions in spectroscopic or bioactivity data?
Answer:
- Cross-validation : Use complementary techniques (e.g., IR spectroscopy with NMR) to confirm functional groups.
- Stereochemical analysis : Compare experimental optical rotation values with computational predictions (e.g., via TDDFT for CD spectra) .
- Bioassay replication : Test in multiple cell lines or enzymatic assays to distinguish artifacts from true activity. For instance, conflicting antimicrobial data may arise from solvent toxicity (e.g., DMSO) rather than the compound itself .
Q. What strategies are used to enhance the compound’s stability and solubility for in vivo studies?
Answer:
- Derivatization : Convert the hydroxymethyl group to a more stable ester (e.g., acetyl or PEGylated derivatives) .
- Co-solvent systems : Use cyclodextrins or lipid-based formulations to improve aqueous solubility.
- pH adjustment : Buffer solutions (pH 6–8) prevent ether ring hydrolysis .
Q. How does the spirocyclic framework influence structure-activity relationships (SAR) in drug discovery?
Answer: The spiro structure imposes conformational constraints, reducing entropy loss upon binding. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
